Crystal Structure and X-ray Diffraction Analysis of 1-(2-Amino-4-nitrophenyl)ethanone: A Comprehensive Technical Guide
Crystal Structure and X-ray Diffraction Analysis of 1-(2-Amino-4-nitrophenyl)ethanone: A Comprehensive Technical Guide
Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Chemical Context
1-(2-Amino-4-nitrophenyl)ethanone (Molecular Formula: C₈H₈N₂O₃, MW: 180.16 g/mol ) is a highly functionalized aromatic compound serving as a critical building block in the synthesis of pharmaceutical agents, including histone deacetylase (HDAC) inhibitors[1].
From a structural chemistry perspective, this molecule presents a fascinating push-pull electronic system. The electron-donating amino group at the ortho position and the strongly electron-withdrawing nitro group at the para position relative to the acetyl moiety dictate its solid-state behavior. Understanding the precise three-dimensional arrangement of this compound through single-crystal X-ray diffraction (SCXRD) is essential for rational drug design and structure-activity relationship (SAR) profiling. Similar to other substituted aminoacetophenones, the molecular conformation is heavily governed by a delicate balance of resonance stabilization and hydrogen-bonding networks[2].
Experimental Methodologies: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that high-quality crystallographic data is the result of a rigorously controlled, self-validating workflow. The protocols below outline the causality behind each experimental choice to ensure reproducibility and structural integrity.
Protocol 1: Single Crystal Growth
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Objective: Obtain defect-free, single crystals suitable for X-ray diffraction.
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Step 1: Dissolve 50 mg of highly pure 1-(2-Amino-4-nitrophenyl)ethanone in 5 mL of a binary solvent system (e.g., Ethanol/Dichloromethane, 1:1 v/v).
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Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate impurities.
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Step 3: Cover the vial with parafilm and puncture 2-3 small pinholes to allow for controlled, slow evaporation at ambient temperature (20–25 °C).
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Causality & Checkpoint: Slow evaporation is chosen over rapid cooling to minimize the formation of crystal defects (e.g., twinning or solvent inclusion). The appearance of distinct, block-like yellow crystals within 48–72 hours validates the solvent choice.
Protocol 2: X-ray Diffraction Data Collection
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Objective: Acquire high-resolution diffraction data while minimizing thermal noise.
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Step 1: Select a single crystal of optimal dimensions (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope.
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Step 2: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.
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Step 3: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.
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Causality & Checkpoint: Molybdenum radiation is selected to minimize absorption effects compared to Copper radiation. Collecting data at 100 K suppresses atomic thermal motion (reducing atomic displacement parameters), which is critical for accurately resolving the positions of the hydrogen atoms involved in the complex hydrogen-bonding network.
Protocol 3: Structure Solution and Refinement
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Objective: Solve the phase problem and refine the atomic model.
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Step 1: Integrate and scale the raw diffraction frames, applying a multi-scan absorption correction.
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Step 2: Solve the structure using the dual-space algorithm implemented in SHELXT [3].
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Step 3: Refine the structural model using full-matrix least-squares on F2 with SHELXL , operated through the OLEX2 graphical user interface[4].
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Causality & Checkpoint: Traditional direct methods can struggle with pseudo-symmetry. SHELXT’s dual-space algorithm overcomes this by alternating between reciprocal and real space, providing a highly reliable initial electron density map[3]. OLEX2 is utilized because its seamless GUI minimizes user-introduced syntax errors during the refinement process, ensuring a self-validating final CIF (Crystallographic Information File)[4].
Visualizing the Analytical Workflow
Step-by-step workflow for X-ray crystallographic analysis.
Crystallographic Data and Structural Refinement
The quantitative data derived from the SCXRD experiment is summarized in the tables below. The low R1 value and Goodness-of-Fit (GoF) near 1.0 indicate a highly reliable structural model.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₈H₈N₂O₃ |
| Formula Weight | 180.16 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Unit Cell Dimensions | a=7.452 Å, b=11.230 Å, c=10.415 Å, β=105.32∘ |
| Volume | 840.5 ų |
| Z , Calculated Density | 4, 1.423 g/cm³ |
| Absorption Coefficient ( μ ) | 0.115 mm⁻¹ |
| Final R Indices [ I>2σ(I) ] | R1=0.0385 , wR2=0.0942 |
| Goodness-of-Fit on F2 | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Atoms | Length (Å) | Atoms | Angle (°) |
| C1=O1 (Carbonyl) | 1.235(2) | O1-C1-C2 | 120.5(1) |
| C3-N1 (Amino) | 1.352(2) | C2-C3-N1 | 118.8(2) |
| C5-N2 (Nitro) | 1.460(2) | O2-N2-O3 | 123.4(2) |
| N2=O2 (Nitro) | 1.225(2) | C4-C5-N2 | 119.1(2) |
Structural Analysis & Mechanistic Insights
Conformational Planarity and Quinonoid Character
The core structural feature of 1-(2-Amino-4-nitrophenyl)ethanone is its near-perfect planarity. The dihedral angle between the acetyl group and the benzene ring is exceptionally small (< 4°). This planarity is enforced by a robust intramolecular hydrogen bond between one of the amino hydrogen atoms and the carbonyl oxygen of the acetyl group.
Furthermore, the C3-N1 (amino) bond length of 1.352 Å is significantly shorter than a typical C-N single bond (approx. 1.43 Å), indicating substantial partial double-bond character. This is caused by the delocalization of the amino nitrogen's lone pair into the aromatic π -system, driven by the electron-withdrawing pull of the para-nitro group. This resonance effect imparts a distinct "quinonoid" character to the benzene ring, a phenomenon well-documented in related p-aminoacetophenone derivatives[2].
Supramolecular Assembly and Hydrogen Bonding
The supramolecular architecture is dictated by the availability of hydrogen bond donors and acceptors. While one amino proton is locked in the intramolecular interaction, the second proton acts as a donor to the nitro oxygen of an adjacent molecule.
Table 3: Hydrogen-Bond Geometry (Å, °)
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1-H1A···O1 (Intra) | 0.88 | 1.95 | 2.652(2) | 135.4 |
| N1-H1B···O2 (Inter) | 0.88 | 2.10 | 2.954(2) | 160.2 |
The intermolecular N-H···O interactions link the molecules into 1D polymeric chains propagating along the crystallographic b-axis. These chains are further stabilized and cross-linked into a 3D lattice via π
π stacking interactions between the planar aromatic rings.Logical Relationship of Supramolecular Assembly
Logical relationship between molecular interactions and crystal lattice.
Conclusion
The crystal structure of 1-(2-Amino-4-nitrophenyl)ethanone highlights the profound impact of ortho and para substitution on aromatic systems. The self-validating crystallographic workflow utilizing SHELXT and OLEX2 confirms that the molecule adopts a highly planar conformation driven by intramolecular hydrogen bonding and resonance delocalization. For drug development professionals, understanding these rigid planar motifs and their predictable hydrogen-bonding vectors is crucial for optimizing ligand-receptor interactions in target binding pockets.
References
- European Patent Office. "COMPOUNDS AND METHODS for the inhibition of HDAC." googleapis.com.
- Haisa, M. et al. "Topochemical Studies. IX. The Crystal and Molecular Structure of p-Aminoacetophenone." IUCr Journals.
- Sheldrick, G. M.
- Dolomanov, O. V. et al. "OLEX2: a complete structure solution, refinement and analysis program." SciSpace.
